Neu5Aca(2-6) N-Glycan 2AB
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Description
Neu5Acα(2-6) N-Glycan 2AB is a complex glycan structure. Its full name is Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-3)[Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-6)]Manβ(1-4)GlcNAcβ(1-4)GlcNAc-2AB . It is a solid substance at 20°C and is heat sensitive .
Synthesis Analysis
The synthesis of Neu5Acα(2-6) N-Glycan 2AB involves enzymatically released N-glycans being derivatized with a tag to allow for fluorescence (FLR) and mass spectrometry (MS) detection . The process uses a rapid N-glycan sample preparation workflow, which includes a five-minute in-solution deglycosylation step followed by direct on-matrix 2-AB labeling and cleanup .Molecular Structure Analysis
The molecular formula of Neu5Acα(2-6) N-Glycan 2AB is C91H146N8O62, and its molecular weight is 2,344.16 . The structure of N-linked glycans can play a critical role in the pharmacology of therapeutic proteins, potentially affecting immunogenicity, pharmacokinetics, and pharmacodynamics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Neu5Acα(2-6) N-Glycan 2AB include the reductive amination of N-glycans . The primary amine of the dye attacks the carbonyl carbon of the acyclic reducing sugar to form a partial Schiff’s base .Physical and Chemical Properties Analysis
Neu5Acα(2-6) N-Glycan 2AB is a solid substance at 20°C and is heat sensitive .Mechanism of Action
The mechanism of action of Neu5Acα(2-6) N-Glycan 2AB involves the sialylation of N-glycans . The structure and function of the sialyltransferases that catalyze these reactions, the mechanisms of their Golgi localization, substrate recognition, and the function of sialic acid on N-glycans in health and disease are all important aspects of its mechanism of action .
Future Directions
The future directions in the research and application of Neu5Acα(2-6) N-Glycan 2AB could involve further exploration of its roles in health and disease, as well as its potential applications in the development of biotherapeutics . The development of more efficient synthesis methods and the exploration of its mechanism of action could also be areas of future research .
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5S)-5-acetamido-6-(2-carbamoylanilino)-1,2,4-trihydroxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H146N8O62/c1-25(108)94-33(13-93-32-10-8-7-9-31(32)79(92)137)52(119)70(38(118)16-102)153-80-49(97-28(4)111)60(127)73(43(21-107)147-80)156-85-69(136)76(157-87-78(66(133)56(123)40(18-104)146-87)159-82-51(99-30(6)113)62(129)72(42(20-106)149-82)155-84-68(135)64(131)58(125)46(152-84)24-144-91(89(140)141)12-35(115)48(96-27(3)110)75(161-91)54(121)37(117)15-101)59(126)44(150-85)22-142-86-77(65(132)55(122)39(17-103)145-86)158-81-50(98-29(5)112)61(128)71(41(19-105)148-81)154-83-67(134)63(130)57(124)45(151-83)23-143-90(88(138)139)11-34(114)47(95-26(2)109)74(160-90)53(120)36(116)14-100/h7-10,33-78,80-87,93,100-107,114-136H,11-24H2,1-6H3,(H2,92,137)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,138,139)(H,140,141)/t33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57-,58-,59+,60+,61+,62+,63-,64-,65-,66-,67+,68+,69-,70+,71+,72+,73+,74+,75+,76-,77-,78-,80-,81-,82-,83-,84-,85-,86-,87+,90+,91+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMDOIZDGGNLK-PZGLNSPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(CNC7=CC=CC=C7C(=O)N)NC(=O)C)O)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CNC7=CC=CC=C7C(=O)N)NC(=O)C)O)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H146N8O62 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2344.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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